Comparative Antiproliferative Potency Against Human Cancer Cell Lines: C6-Amido vs. C2-Amido Benzothiazole Regioisomers
In a patent describing amidobenzothiazole anticancer agents, compounds bearing the 6-carboxamido linkage (the regioisomeric orientation present in the target compound) exhibited GI50 values in the sub-micromolar to low-micromolar range across multiple leukemia cell lines, whereas the corresponding 2-substituted benzothiazole amides were either inactive or displayed >10-fold weaker activity [1]. Although the target compound itself was not explicitly profiled in that disclosure, the class-level data strongly support the hypothesis that the C6-attachment mode is a critical driver of antiproliferative potency relative to the widely available C2-substituted benzothiazole building blocks [1].
| Evidence Dimension | Antiproliferative activity (GI50) in leukemia cell lines |
|---|---|
| Target Compound Data | Not directly measured in the cited study; predicted to fall within the 0.037–29.9 µM range observed for C6-amidobenzothiazole congeners |
| Comparator Or Baseline | C2-substituted benzothiazole amides prepared in the same study showed GI50 > 10 µM or were inactive |
| Quantified Difference | Class-level potency advantage >10-fold for 6-substituted over 2-substituted benzothiazole amides |
| Conditions | NCI 60-cell-line screen (leukemia panel); 48 h continuous exposure, sulforhodamine B endpoint |
Why This Matters
Procurement of the correct regioisomer eliminates the risk of obtaining a structurally similar but biologically inert C2-attached analog, which is frequently sold as a generic benzothiazole derivative without explicit positional annotation.
- [1] Ahmed K, Reddy AM, Paidakula S, Rao NS, Shetti RVCRNC. Amidobenzothiazoles and process for the preparation thereof. European Patent EP2670740B1. GI50 data reported in paragraphs [0080]–[0085]. View Source
